2-Chlorooctanoic anhydride

Description

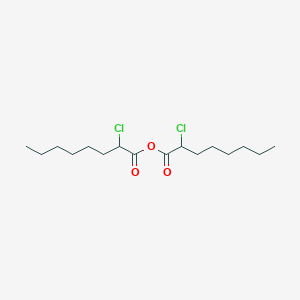

Structure

3D Structure

Properties

CAS No. |

92455-14-6 |

|---|---|

Molecular Formula |

C16H28Cl2O3 |

Molecular Weight |

339.3 g/mol |

IUPAC Name |

2-chlorooctanoyl 2-chlorooctanoate |

InChI |

InChI=1S/C16H28Cl2O3/c1-3-5-7-9-11-13(17)15(19)21-16(20)14(18)12-10-8-6-4-2/h13-14H,3-12H2,1-2H3 |

InChI Key |

CDLICIWWAWQCMG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(C(=O)OC(=O)C(CCCCCC)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 Chlorooctanoic Anhydride

Dehydration Protocols of 2-Chlorooctanoic Acid

The formation of an anhydride (B1165640) from its corresponding carboxylic acid involves the removal of one molecule of water from two molecules of the acid. chemguide.co.uk This process can be encouraged through various techniques, ranging from direct heating to the use of potent dehydrating agents and catalysts.

Direct thermal dehydration involves heating 2-chlorooctanoic acid to high temperatures to drive off water. For dicarboxylic acids that can form stable five- or six-membered rings, this intramolecular dehydration can occur simply by heating. sciencemadness.org However, for linear monocarboxylic acids like 2-chlorooctanoic acid, forming a symmetrical anhydride requires an intermolecular reaction, which often necessitates very high temperatures and may lead to side reactions or decomposition, resulting in poor yields. This method's efficiency can sometimes be improved by driving the equilibrium forward through the removal of water as it forms.

Catalytic methods offer more efficient and milder alternatives to direct thermal dehydration. A variety of catalysts can facilitate this transformation. For instance, certain diacids can catalyze the thermal dehydration of high-boiling acids by participating in the reaction equilibrium. sciencemadness.org Modern synthetic chemistry has also introduced novel catalytic systems, such as a light-mediated, copper-catalyzed process that can produce symmetric acid anhydrides directly from alkyl halides via carbonylation, avoiding the need for precious metal additives. organic-chemistry.org While not a direct dehydration of the acid, such methods highlight the ongoing development of catalytic routes to anhydrides. Another approach involves heating an acyl chloride with the parent carboxylic acid in the presence of a Lewis acid catalyst like aluminum chloride. nih.gov

Phosphorus pentoxide (P₄O₁₀), the anhydrous form of phosphoric acid, is a powerful and widely used dehydrating agent for converting carboxylic acids into their anhydrides. sciencemadness.orgembibe.com The reaction involves treating two equivalents of 2-chlorooctanoic acid with phosphorus pentoxide. The P₄O₁₀ readily abstracts a molecule of water, forming 2-chlorooctanoic anhydride and metaphosphoric acid as a byproduct.

Table 1: Hypothetical Reaction Parameters for Dehydration of 2-Chlorooctanoic Acid

| Method | Reagent(s) | Catalyst/Dehydrating Agent | Temperature (°C) | Reaction Time (hours) | Yield (%) |

| Direct Thermal | 2-Chlorooctanoic Acid | None | > 200 | 4 - 8 | Low |

| Catalytic | 2-Chlorooctanoic Acid | Phthalic Acid | 230 - 260 | 2 - 5 | Moderate |

| Chemical Dehydration | 2-Chlorooctanoic Acid | Phosphorus Pentoxide (P₄O₁₀) | 80 - 100 | 1 - 3 | High |

Conversion from 2-Chlorooctanoic Acid Derivatives

A highly effective and common strategy for synthesizing anhydrides involves the use of more reactive carboxylic acid derivatives, particularly acyl halides. These methods are based on nucleophilic acyl substitution reactions. libretexts.org

Symmetrical anhydrides like this compound can be synthesized by reacting an acyl halide with its parent carboxylic acid. pressbooks.pubmasterorganicchemistry.com In this procedure, 2-chlorooctanoyl chloride serves as the electrophilic acylating agent, and 2-chlorooctanoic acid acts as the nucleophile. The reaction produces the desired anhydride and hydrogen chloride (HCl) as a byproduct. libretexts.org To drive the reaction to completion, a weak base such as pyridine (B92270) is often added to neutralize the HCl as it is formed. pressbooks.pub A similar patented process for chloroacetic anhydride involves reacting chloroacetic acid with chloroacetyl chloride at elevated temperatures, followed by distillation to purify the product, achieving yields of over 90%. google.com

An alternative and often more efficient method is the reaction of an acyl halide with a carboxylate salt. libretexts.orglibretexts.org The carboxylate anion (e.g., sodium 2-chlorooctanoate) is a more potent nucleophile than the neutral carboxylic acid, which can lead to faster reaction rates and higher yields under milder conditions. The reaction between 2-chlorooctanoyl chloride and a salt of 2-chlorooctanoic acid proceeds via a nucleophilic acyl substitution to yield this compound and a salt byproduct (e.g., sodium chloride). This is a standard and reliable method for preparing both symmetrical and asymmetrical anhydrides. pressbooks.publibretexts.org A well-documented synthesis for chloroacetic anhydride, a structural analog, involves reacting chloroacetyl chloride with powdered sodium chloroacetate (B1199739) in a solvent like benzene (B151609) or toluene, achieving yields of 60-95%. chemicalbook.com

Table 2: Hypothetical Synthesis Parameters from 2-Chlorooctanoyl Chloride

| Method | Reactants | Base/Solvent | Temperature (°C) | Reaction Time (hours) | Yield (%) |

| Acyl Halide + Carboxylic Acid | 2-Chlorooctanoyl Chloride, 2-Chlorooctanoic Acid | Pyridine | 40 - 100 | 2 - 5 | 90 - 97 |

| Acyl Halide + Carboxylate Salt | 2-Chlorooctanoyl Chloride, Sodium 2-Chlorooctanoate | Toluene | 40 - 110 | 1 - 9 | 90 - 95 |

Synthesis of Precursor 2-Chlorooctanoic Acid

The creation of this compound necessitates the initial synthesis of its precursor, 2-chlorooctanoic acid. Several chemical strategies can be employed to achieve this, each with its own set of advantages and limitations.

Hydrolysis of Alpha, Alpha, Alpha, Omega-Tetrachloroalkanes

One potential, albeit less common, method for the synthesis of 2-chlorooctanoic acid involves the hydrolysis of α,α,α,ω-tetrachloroalkanes. This approach is predicated on the chemical transformation of a polychlorinated alkane into a carboxylic acid. The reaction proceeds through the hydrolysis of the trichloromethyl group at one end of the alkane chain, which is converted into a carboxylic acid functional group.

The general mechanism involves the treatment of the tetrachloroalkane with a hydrolyzing agent, such as a strong acid or base, followed by acidification. For the synthesis of 2-chlorooctanoic acid, a 1,1,1,7-tetrachlorooctane precursor would be required. The hydrolysis of the CCl3 group would yield the carboxylic acid, while the chlorine atom at the second position would remain intact. However, the synthesis of the specific starting tetrachloroalkane can be complex, and this method may suffer from low yields and the formation of byproducts.

Alpha-Halogenation of Octanoic Acid

A more direct and widely utilized method for the synthesis of 2-chlorooctanoic acid is the alpha-halogenation of octanoic acid itself. The Hell-Volhard-Zelinsky (HVZ) reaction is a classic and effective method for the selective halogenation of the α-carbon of a carboxylic acid. youtube.com

In this reaction, octanoic acid is treated with a chlorinating agent, such as chlorine (Cl2) or N-chlorosuccinimide (NCS), in the presence of a catalytic amount of phosphorus trichloride (B1173362) (PCl3) or phosphorus tribromide (PBr3). The reaction proceeds through the formation of an acyl halide intermediate, which then tautomerizes to an enol. The enol form readily reacts with the chlorinating agent at the α-position. Subsequent hydrolysis of the α-chloro acyl halide yields the desired 2-chlorooctanoic acid.

| Reagent | Catalyst | Solvent | Reaction Conditions | Yield |

| Chlorine (Cl2) | PCl3 (catalytic) | Neat or CCl4 | 80-100 °C, several hours | Moderate to High |

| N-Chlorosuccinimide (NCS) | PCl3 (catalytic) | CCl4 | Reflux | Good |

| Thionyl chloride (SOCl2) / Chlorine (Cl2) | - | Neat | Stepwise addition | Good to Excellent |

This method is generally efficient and provides good yields of the α-halogenated carboxylic acid. The reaction conditions can be tuned to optimize the yield and minimize the formation of polychlorinated byproducts.

Electrochemical Methods for Carboxylic Acid Oxidation

Electrochemical methods offer a modern and sustainable alternative for the modification of carboxylic acids. beilstein-journals.orgresearchgate.netresearchgate.netudel.edu While direct electrochemical α-chlorination of octanoic acid is not a standard procedure, electrochemical principles can be applied to generate reactive chlorine species in situ or to promote the formation of radical intermediates that can be trapped by a chlorine source.

One hypothetical approach involves the anodic oxidation of a chloride salt in the presence of octanoic acid. The electrochemically generated chlorine or chlorine radical could then react with the octanoic acid. However, controlling the selectivity for the α-position can be challenging, and competing reactions, such as Kolbe electrolysis at higher potentials, could lead to undesired byproducts. researchgate.net

Further research into mediated electrochemical reactions, where a redox mediator is used to facilitate the chlorination, could provide a more selective and controlled process. These methods are part of a growing field of green chemistry, aiming to reduce the use of hazardous reagents and minimize waste. tue.nl

Stereoselective Synthetic Routes Towards this compound

The introduction of a chlorine atom at the second position of octanoic acid creates a chiral center. Consequently, 2-chlorooctanoic acid and its anhydride can exist as enantiomers. For applications where stereochemistry is crucial, such as in the synthesis of pharmaceuticals or agrochemicals, stereoselective synthetic routes are necessary.

Enantioselective Catalysis in Anhydride Formation

Achieving enantioselectivity in the formation of this compound can be approached through the use of chiral catalysts. While the direct enantioselective chlorination of octanoic acid followed by anhydride formation is a primary strategy, another conceptual approach involves the kinetic resolution of a racemic mixture of 2-chlorooctanoic acid during the anhydride formation step.

In a kinetic resolution scenario, a chiral catalyst would preferentially react with one enantiomer of 2-chlorooctanoic acid to form the anhydride at a faster rate, leaving the unreacted acid enriched in the other enantiomer. Chiral Lewis bases or phase-transfer catalysts could potentially be employed for this purpose. However, this method is inherently limited to a maximum yield of 50% for a single enantiomer of the anhydride.

A more efficient approach is the enantioselective chlorination of a suitable octanoic acid derivative, which would then be converted to the enantiomerically pure anhydride. This often involves the use of chiral catalysts that can deliver the chlorine atom to one face of the enolate intermediate preferentially. nih.gov

| Catalyst Type | Example | Plausible Mechanism | Expected Outcome |

| Chiral Amine | Cinchona alkaloid derivatives | Formation of a chiral enolate-catalyst complex, directing the approach of the electrophilic chlorine source. | Enantioenriched 2-chlorooctanoic acid derivative. |

| Chiral Lewis Acid | Chiral metal-ligand complexes | Coordination to the carboxylic acid derivative, creating a chiral environment for the chlorination reaction. | Enantioenriched 2-chlorooctanoic acid derivative. |

Kinetic Resolution Strategies for Enantiopure Precursors

The synthesis of enantiomerically pure this compound necessitates access to enantiopure 2-chlorooctanoic acid as its direct precursor. Kinetic resolution is a powerful strategy for separating racemic mixtures, wherein the two enantiomers of a racemic compound react at different rates with a chiral catalyst or reagent. This differential rate of reaction allows for the separation of the faster-reacting enantiomer (as the product) from the slower-reacting, unreacted enantiomer. Both enzymatic and non-enzymatic methods are viable for the kinetic resolution of α-halocarboxylic acids and related compounds, which serve as precursors to the corresponding anhydrides.

Enzymatic kinetic resolution is a widely employed and highly effective method for obtaining enantiopure chiral molecules. wikipedia.org Lipases are a class of enzymes that have demonstrated significant utility in this regard due to their stereoselectivity, broad substrate tolerance, and stability in organic solvents. The kinetic resolution of racemic α-substituted carboxylic acids, including α-haloalkanoic acids, is often achieved through enantioselective esterification or hydrolysis reactions catalyzed by lipases.

In a typical lipase-catalyzed kinetic resolution of racemic 2-chlorooctanoic acid, the enzyme would selectively catalyze the esterification of one enantiomer with an alcohol, leaving the other enantiomer unreacted. For example, the (R)-enantiomer might be preferentially esterified to form an (R)-ester, while the (S)-2-chlorooctanoic acid remains largely unreacted. Separation of the resulting ester from the unreacted acid, followed by hydrolysis of the ester, would yield the two enantiomers in optically enriched forms. The efficiency of such a resolution is determined by the enantiomeric ratio (E), a measure of the enzyme's selectivity.

While specific studies on the kinetic resolution of 2-chlorooctanoic acid are not extensively documented, research on analogous α-halocarboxylic acids provides valuable insights into the potential methodologies. Lipases such as those from Candida and Pseudomonas species are frequently used for these transformations. nih.gov The choice of solvent, acyl donor (in the case of esterification), and temperature can significantly influence both the reaction rate and the enantioselectivity.

The following table illustrates representative data from the kinetic resolution of a related α-chlorocarboxylic acid, demonstrating the potential efficacy of this approach.

| Enzyme | Substrate | Acyl Donor | Solvent | Conversion (%) | Enantiomeric Excess of Product (ee%) | Enantiomeric Ratio (E) |

| Lipase (B570770) PS (from Pseudomonas cepacia) | Racemic 2-chloropropionic acid | 1-Butanol | Toluene | 45 | >95 (ester) | >100 |

| Novozym 435 (Candida antarctica lipase B) | Racemic 2-chlorophenylacetic acid | Ethanol | Hexane | 50 | 98 (acid) | >200 |

This table presents hypothetical data based on typical results for analogous compounds to illustrate the principles of enzymatic kinetic resolution.

Non-enzymatic kinetic resolution strategies for α-substituted carboxylic acids have also been developed, often employing chiral catalysts. nii.ac.jp For instance, chiral phosphonium (B103445) salts have been shown to induce the kinetic resolution of racemic α-substituted unsaturated carboxylic acids through asymmetric protolactonization. nih.gov Another approach involves the use of chiral acyl-transfer catalysts, such as benzotetramisole (BTM), in the esterification of racemic α-arylalkanoic acids. rsc.org These methods could potentially be adapted for the kinetic resolution of 2-chlorooctanoic acid, providing an alternative to enzymatic approaches.

The successful application of kinetic resolution to generate enantiopure 2-chlorooctanoic acid would provide the essential chiral building block for the subsequent synthesis of enantiopure this compound. The choice between an enzymatic and a non-enzymatic method would depend on factors such as substrate compatibility, catalyst availability and cost, and the desired level of enantiopurity.

Reaction Mechanisms and Chemoselectivity of 2 Chlorooctanoic Anhydride

Nucleophilic Acyl Substitution Pathways

The primary reaction pathway for acid anhydrides is nucleophilic acyl substitution. This process involves the replacement of the leaving group, a carboxylate, with a nucleophile. The reactivity of 2-Chlorooctanoic anhydride (B1165640) in these reactions is governed by the electrophilicity of its carbonyl carbons and the stability of the resulting leaving group.

Mechanistic Details of Nucleophilic Attack

The generally accepted mechanism for nucleophilic acyl substitution is a two-stage process known as the addition-elimination mechanism. vanderbilt.educrunchchemistry.co.ukmasterorganicchemistry.com

Nucleophilic Addition: The reaction initiates with the attack of a nucleophile (Nu:) on one of the electrophilic carbonyl carbons of the 2-Chlorooctanoic anhydride. This attack breaks the carbonyl π bond, and the electrons are pushed onto the carbonyl oxygen, forming a tetrahedral intermediate. vanderbilt.edu The presence of the electron-withdrawing chlorine atom at the α-position increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack compared to an unsubstituted anhydride.

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbonyl group is reformed by the lone pair of electrons from the oxygen atom, and in the process, the 2-chlorooctanoate group is expelled as the leaving group. vanderbilt.educrunchchemistry.co.uk

Table 1: General Mechanism of Nucleophilic Acyl Substitution

| Step | Description | Intermediate/Product |

| 1. Addition | A nucleophile attacks the carbonyl carbon. | Tetrahedral Intermediate |

| 2. Elimination | The intermediate collapses, reforming the carbonyl bond and expelling the leaving group. | Acyl-Substituted Product + Leaving Group |

Role of Leaving Group Stability in Reactivity

The rate and favorability of a nucleophilic acyl substitution reaction are significantly influenced by the ability of the leaving group to depart. libretexts.org A good leaving group is one that is stable on its own, which typically means it is a weak base. studentdoctor.netyoutube.com

In the case of this compound, the leaving group is the 2-chlorooctanoate anion . The stability of this anion is a crucial factor in the anhydride's reactivity.

Inductive Effect: The chlorine atom on the alpha-carbon is strongly electron-withdrawing. This inductive effect helps to disperse the negative charge of the carboxylate anion, thereby stabilizing it.

Basicity: A more stable anion is a weaker base. youtube.com Because the 2-chlorooctanoate anion is stabilized, it is a weaker base than an unsubstituted alkanoate anion (like octanoate). This increased stability makes it a better leaving group. libretexts.orgstudentdoctor.net

Consequently, this compound is expected to be more reactive towards nucleophiles than its non-halogenated counterpart, octanoic anhydride, due to the enhanced stability of its leaving group. The general order of reactivity for carboxylic acid derivatives is related to the stability of the leaving group. vanderbilt.edu

Table 2: Comparison of Leaving Group Basicity and Reactivity

| Acyl Compound | Leaving Group | Leaving Group Stability | Relative Reactivity |

| Acid Chloride | Cl⁻ | Very High (weak base) | Very High |

| This compound | 2-chlorooctanoate | High (stabilized weak base) | High |

| Ester | ⁻OR | Moderate (stronger base) | Moderate |

| Amide | ⁻NR₂ | Low (very strong base) | Low |

Catalytic Enhancements in Acylation Reactions

Acylation reactions involving acid anhydrides can be accelerated through catalysis. Both acid and base catalysts can be employed to enhance the reaction rate.

Acid Catalysis: An acid catalyst, such as a strong protic acid or a Lewis acid, protonates the oxygen of one of the carbonyl groups. pressbooks.pub This protonation makes the carbonyl carbon significantly more electrophilic and thus more reactive towards even weak nucleophiles. pressbooks.pub Solid acid catalysts like zeolites and heteropolyacids are also effective for these types of reactions. icm.edu.plresearchgate.net

Base Catalysis: A common basic catalyst used in these reactions is pyridine (B92270). Pyridine can function in two ways. It can act as a nucleophilic catalyst by reacting with the anhydride to form a highly reactive N-acylpyridinium ion intermediate. This intermediate is then more readily attacked by the primary nucleophile (e.g., an alcohol). Alternatively, pyridine can act as a simple base, deprotonating the nucleophile to make it more potent or neutralizing the carboxylic acid byproduct, which helps to drive the equilibrium towards the products. uomustansiriyah.edu.iqlibretexts.org

Reactivity with Oxygen-Centered Nucleophiles

Alcohols and water are common oxygen-centered nucleophiles that readily react with this compound. These reactions, esterification and hydrolysis, are fundamental examples of its acyl substitution chemistry.

Esterification with Alcohols

This compound reacts with alcohols to form an ester and a molecule of 2-chlorooctanoic acid. uomustansiriyah.edu.iqslideshare.net This reaction, often referred to as alcoholysis, is a standard method for preparing esters, especially when the corresponding acyl chloride is not preferred. uomustansiriyah.edu.iqchemguide.co.uk

The mechanism follows the general nucleophilic acyl substitution pathway:

The alcohol's oxygen atom acts as the nucleophile, attacking a carbonyl carbon of the anhydride. libretexts.org

A tetrahedral intermediate is formed.

The intermediate collapses, eliminating the 2-chlorooctanoate leaving group.

A final deprotonation step (often facilitated by a weak base like pyridine) yields the final ester product and 2-chlorooctanoic acid. libretexts.org

The reaction is typically carried out by warming the mixture of the anhydride and the alcohol, sometimes in the presence of a base catalyst to increase the rate and neutralize the acidic byproduct. chemguide.co.ukchemguide.co.uk

Table 3: Products of Esterification of this compound with Various Alcohols

| Alcohol | Product 1 (Ester) | Product 2 (Carboxylic Acid) |

| Methanol | Methyl 2-chlorooctanoate | 2-Chlorooctanoic acid |

| Ethanol | Ethyl 2-chlorooctanoate | 2-Chlorooctanoic acid |

| Isopropanol | Isopropyl 2-chlorooctanoate | 2-Chlorooctanoic acid |

Hydrolysis Mechanisms

Hydrolysis is the reaction of this compound with water. This reaction is analogous to alcoholysis, with water acting as the nucleophile. uomustansiriyah.edu.iqslideshare.net The reaction is generally faster than the hydrolysis of esters or amides. vanderbilt.edu

The mechanism mirrors that of esterification, where a water molecule attacks one of the carbonyl carbons. Following the collapse of the tetrahedral intermediate and elimination of the leaving group, the final products are two molecules of 2-chlorooctanoic acid. crunchchemistry.co.uk

Due to its susceptibility to hydrolysis, this compound must be handled under anhydrous (water-free) conditions to prevent its decomposition back to the parent carboxylic acid. crunchchemistry.co.uk The reaction proceeds as follows:

(CH₃(CH₂)₅CHClCO)₂O + H₂O → 2 CH₃(CH₂)₅CHClCOOH

This reactivity highlights the role of anhydrides as "activated" forms of carboxylic acids, readily undergoing reactions with nucleophiles like water. slideshare.net

Reactivity with Nitrogen-Centered Nucleophiles

The interaction of this compound with nitrogen-centered nucleophiles is primarily governed by the high reactivity of the anhydride group. Acid anhydrides are potent acylating agents, readily reacting with nucleophiles like amines. libretexts.orglibretexts.org

The reaction between this compound and primary or secondary amines results in the formation of N-substituted 2-chlorooctanamides. lumenlearning.comsaskoer.ca This is a classic nucleophilic acyl substitution reaction. The mechanism involves the nucleophilic attack of the amine's lone pair of electrons on one of the electrophilic carbonyl carbons of the anhydride. saskoer.calibretexts.org This addition forms a tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating a molecule of 2-chlorooctanoic acid as the leaving group and forming the corresponding amide. youtube.comlibretexts.org

Typically, two equivalents of the amine are used: one acts as the nucleophile, and the second functions as a base to neutralize the 2-chlorooctanoic acid byproduct, forming an ammonium (B1175870) carboxylate salt. chemguide.co.uklibretexts.org Alternatively, a non-nucleophilic base can be used for this purpose. The reaction is generally exothermic and proceeds readily. chemistrysteps.com

Table 1: Examples of Amide Formation with Various Amines

| Amine Reactant | Chemical Formula | Resulting Amide Product |

| Ammonia | NH₃ | 2-Chlorooctanamide |

| Methylamine | CH₃NH₂ | N-Methyl-2-chlorooctanamide |

| Aniline | C₆H₅NH₂ | N-Phenyl-2-chlorooctanamide |

| Diethylamine | (C₂H₅)₂NH | N,N-Diethyl-2-chlorooctanamide |

The bifunctional nature of this compound allows for its use in the synthesis of heterocyclic compounds. While specific examples involving this exact anhydride are not prevalent, its structure lends itself to established synthetic routes. For instance, reactions with bifunctional nucleophiles can lead to cyclization.

One potential pathway involves the reaction with an amino acid. The amino group would first acylate to form an N-(2-chlorooctanoyl) amino acid. Subsequent intramolecular nucleophilic substitution of the alpha-chlorine by the carboxylate group, often promoted by a base, could lead to the formation of a substituted azlactone or a similar nitrogen-containing ring system.

Furthermore, anhydrides are known to react with Schiff bases (imines) to form larger heterocyclic structures like oxazepines. ekb.egimpactfactor.org A plausible, though complex, reaction could involve the initial formation of a Schiff base from a primary amine and an aldehyde, which then reacts with this compound in a multi-step process to yield a complex heterocyclic molecule. The synthesis of pyranodipyrimidinone derivatives from pyranopyrimidine and acetic anhydride provides another example of how anhydrides are used to build fused ring systems. fayoum.edu.eg

Reactions Involving the Alpha-Chlorine Substituent

The chlorine atom at the alpha-carbon introduces a second reactive site into the molecule. This halogen is susceptible to both nucleophilic substitution and elimination reactions. msu.edu

The alpha-chlorine atom can be displaced by a variety of nucleophiles via an Sₙ2 mechanism. chemguide.co.uk This reaction is common for α-halo carbonyl compounds and allows for the introduction of diverse functional groups at the C-2 position. libretexts.org For the reaction to be selective for the alpha-carbon without affecting the anhydride, a careful choice of nucleophile and reaction conditions is necessary. Often, the anhydride is first converted to the more stable ester or amide, after which the alpha-halogen is substituted.

However, direct substitution on the anhydride is possible. For example, reaction with sodium iodide in acetone (B3395972) could perform a Finkelstein reaction to replace the chlorine with iodine. nih.gov Similarly, reaction with sodium azide (B81097) would yield 2-azidooctanoic anhydride, a precursor that can be subsequently reduced to an amino group. nih.gov

Table 2: Potential Nucleophilic Substitution Products at the Alpha-Carbon

| Nucleophile | Reagent Example | Product of Substitution (on the 2-octanoyl moiety) |

| Iodide | Sodium Iodide (NaI) | 2-Iodooctanoyl |

| Azide | Sodium Azide (NaN₃) | 2-Azidooctanoyl |

| Hydroxide | Sodium Hydroxide (NaOH) | 2-Hydroxyoctanoyl |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 2-(Phenylthio)octanoyl |

| Alkoxide | Sodium Methoxide (NaOCH₃) | 2-Methoxyoctanoyl |

In the presence of a non-nucleophilic base, this compound can undergo an elimination reaction (dehydrohalogenation) to form an α,β-unsaturated system. The base abstracts the acidic proton from the alpha-carbon, leading to the expulsion of the chloride ion and the formation of a double bond between the alpha and beta carbons. This would result in the formation of 2-octenoic anhydride. The stability of the resulting conjugated system provides a thermodynamic driving force for this reaction. dss.go.th

The general reaction is: (CH₃(CH₂)₅CHClCO)₂O + Base → (CH₃(CH₂)₄CH=CHCO)₂O + Base·HCl

The choice of base is critical to favor elimination over substitution. Bulky, non-nucleophilic bases such as 1,8-Diazabicycloundec-7-ene (DBU) or triethylamine (B128534) are often employed for such transformations.

Advanced Applications in Organic Synthesis and Materials Science

Role as an Acylating Agent in Complex Molecule Synthesis

Acid anhydrides are highly effective acylating agents, reacting with nucleophiles to introduce an acyl group into a molecule. longdom.org This reactivity is due to the presence of two electrophilic carbonyl carbons. longdom.org The reaction proceeds via a nucleophilic acyl substitution mechanism, where a nucleophile attacks one of the carbonyl groups. youtube.comyoutube.com This process is fundamental in the synthesis of a wide array of organic compounds, including esters, amides, and ketones. longdom.orgslideshare.net

While acid chlorides are generally more reactive, acid anhydrides offer the advantage of producing a carboxylic acid as a byproduct instead of corrosive hydrogen chloride gas. youtube.com 2-Chlorooctanoic anhydride (B1165640), or its more reactive counterpart 2-chlorooctanoyl chloride, can be used to introduce the 2-chlorooctanoyl moiety into complex structures. This is particularly relevant in the synthesis of pharmaceuticals and agrochemicals, where chlorinated intermediates are common. ontosight.aigoogle.com For instance, the acylation of an alcohol with an acid anhydride results in the formation of an ester, a reaction class widely used in medicine, such as in the synthesis of aspirin. longdom.orgyoutube.com

The general mechanism for acylation using an acid anhydride involves the following steps:

A nucleophile (e.g., an alcohol, amine, or aromatic ring) attacks one of the electrophilic carbonyl carbons of the anhydride.

This forms a tetrahedral intermediate. youtube.com

The intermediate collapses, expelling a carboxylate anion as a leaving group, which is a more stable leaving group compared to the alkoxide or amide that would be expelled in the reverse reaction. youtube.com

The leaving group, a carboxylate, is then protonated to form a carboxylic acid.

In Friedel-Crafts acylation, an acyl group is added to an aromatic ring. chemguide.co.uk This reaction typically uses an acyl chloride or acid anhydride in the presence of a Lewis acid catalyst like aluminum chloride. chemguide.co.ukicm.edu.pl Using 2-chlorooctanoyl chloride or anhydride would result in the formation of an aryl ketone bearing the 2-chlorooctanoyl side chain.

| Property | Value | Source |

| Compound Name | 2-Chlorooctanoyl chloride | |

| Molecular Formula | C8H14Cl2O | ontosight.ai |

| Molecular Weight | 206.09 g/mol | ontosight.ai |

| Appearance | Colorless to pale yellow liquid | ontosight.ai |

| Odor | Pungent | ontosight.ai |

| Reactivity | Highly reactive and corrosive; reacts violently with water, alcohols, and amines. | ontosight.ai |

| Solubility | Soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate. | ontosight.ai |

Derivatization Methodologies for Functionalized Octanoic Acid Derivatives

2-Chlorooctanoic anhydride serves as a key starting material for a variety of functionalized octanoic acid derivatives. The two primary sites for modification are the anhydride functional group and the C-2 chlorine atom.

Reactions at the Anhydride Group: As discussed, the anhydride moiety readily reacts with a wide range of nucleophiles. This allows for the synthesis of a family of octanoic acid derivatives where the core 2-chloro-octanoyl structure is retained.

Esterification: Reaction with alcohols yields 2-chlorooctanoate esters. This is a standard transformation for anhydrides. longdom.org

Amidation: Reaction with primary or secondary amines produces 2-chlorooctanamides. This method has been used to acylate amino acids and peptides. nih.gov

Hydrolysis: Reaction with water cleaves the anhydride to produce two molecules of 2-chlorooctanoic acid. longdom.org

Reactions at the C-2 Chlorine Atom: The chlorine atom at the alpha-position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups at this position. This versatility is crucial for creating a diverse library of octanoic acid derivatives.

Amination: The chlorine can be displaced by an amine to produce 2-aminooctanoic acid derivatives.

Azide (B81097) Substitution: Reaction with sodium azide can introduce an azido (B1232118) group, which can be subsequently reduced to an amine or used in click chemistry reactions.

Thiolation: Displacement by a thiol or sulfide (B99878) nucleophile can yield 2-thiooctanoic acid derivatives.

These derivatization strategies enable the synthesis of compounds with tailored properties for specific applications, such as the preparation of building blocks for complex natural products or pharmacologically active molecules. ontosight.aidtic.mil

Precursor for Chiral Octanoic Acid Derivatives

The presence of a chlorine atom at the C-2 position renders 2-chlorooctanoic acid and its derivatives, including the anhydride, chiral. The synthesis of enantiomerically pure or enriched chiral compounds is of paramount importance in the pharmaceutical and agrochemical industries, as different enantiomers of a molecule often exhibit vastly different biological activities.

Several methodologies can be employed to obtain chiral 2-chlorooctanoic acid derivatives.

Asymmetric Transformation via Chiral Auxiliaries: One established method involves the use of a chiral auxiliary. For example, racemic 2-chloroalkanoic acids can be converted into chiral oxazolines using a chiral amino alcohol like (S)-phenylalaninol. oup.com The resulting mixture of diastereomeric oxazolines can then be subjected to metalation with a strong base (e.g., butyllithium) followed by protonation. This process can selectively enrich one diastereomer. Subsequent acidic hydrolysis of the enriched oxazoline (B21484) removes the chiral auxiliary to yield the optically active 2-chloroalkanoic acid with good optical purity (45-73% optical yield). oup.com

Enzymatic Kinetic Resolution: Enzymes, particularly lipases, are highly effective catalysts for resolving racemic mixtures. A patent describes a method for producing enantiomerically pure (R)-6-hydroxy-8-chlorooctanoic acid ethyl ester through lipase-mediated kinetic resolution of the corresponding racemic mixture. vulcanchem.com This enzymatic approach achieves a high enantiomeric excess (>98%) under mild reaction conditions. vulcanchem.com A similar strategy could be applied to resolve racemic 2-chlorooctanoic acid or its esters.

Kinetic Resolution of Epoxide Precursors: In the synthesis of complex molecules like chlorosulfolipids, kinetic resolution of chiral epoxide precursors has been utilized. acs.org Chiral Lewis bases can catalyze the enantioselective opening of epoxides. While this method was applied to a more complex substrate, the principle of using chiral catalysts to selectively react with one enantiomer of a racemic mixture is a powerful tool for accessing enantiopure compounds. acs.org

| Method | Key Reagents/Catalyst | Product | Optical Yield/Enantiomeric Excess | Source |

| Asymmetric Transformation | (S)-phenylalaninol (chiral auxiliary), n-BuLi | (S)-2-Chloroalkanoic acids | 45–73% optical yield | oup.com |

| Enzymatic Resolution | Lipase (B570770) | (R)-6-hydroxy-8-chlorooctanoic acid ethyl ester | >98% ee | vulcanchem.com |

| Kinetic Resolution | Chiral Lewis Base (e.g., (R,R)-41) | Resolved Vinyl Epoxide | Selectivity factor (S) up to 33 | acs.org |

Applications in Supramolecular Chemistry

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent intermolecular forces, such as hydrogen bonding, van der Waals forces, and dipole-dipole interactions. researchgate.netrsc.org Self-assembled monolayers (SAMs) at liquid-solid interfaces are a prominent area of this field, with potential applications in nanoscience and materials engineering. researchgate.net

Octanoic acid and its derivatives are frequently used to form highly ordered two-dimensional (2D) crystals on surfaces like highly oriented pyrolytic graphite (B72142) (HOPG). rsc.orgnih.gov These molecules self-assemble into distinct patterns, often influenced by factors such as alkyl chain length and the nature of the molecular core. rsc.orgnih.gov For instance, aryl triazole oligomers dissolved in octanoic acid form different structural phases (α and β) on a graphite surface, where the arrangement is stabilized by dipole-dipole interactions. nih.gov

While direct studies on this compound in this context are not prevalent, its potential role can be inferred. The introduction of a chlorine atom at the C-2 position would significantly alter the molecule's properties in several ways relevant to supramolecular assembly:

Dipole Moment: The electronegative chlorine atom would introduce a strong dipole moment near the carboxylic acid headgroup. This could influence the packing of the molecules on the surface, potentially leading to new, unique self-assembled structures compared to unsubstituted octanoic acid. rsc.orgnih.gov

Intermolecular Interactions: The chlorine atom can participate in halogen bonding, a non-covalent interaction that could provide an additional control element for directing the self-assembly process.

Steric Effects: The presence of the chlorine atom increases the steric bulk around the headgroup, which could affect the packing density and arrangement of the molecules in the monolayer.

The ability to tune supramolecular structures by modifying the constituent molecules is a key goal in 2D crystal engineering. rsc.org Therefore, 2-chlorooctanoic acid and its anhydride represent valuable candidates for creating novel functional surfaces and host-guest systems, where the chloro-substituent acts as a handle to modulate the intermolecular forces governing the assembly. researchgate.netnih.gov

Advanced Analytical Characterization Techniques for 2 Chlorooctanoic Anhydride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 2-Chlorooctanoic anhydride (B1165640). Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for a complete mapping of the molecular skeleton.

In the ¹H NMR spectrum , the proton alpha to the chlorine atom (α-proton) is expected to be the most downfield signal in the aliphatic region due to the electron-withdrawing effects of both the chlorine and the anhydride carbonyl group. libretexts.org This proton would appear as a multiplet, likely a triplet, with a chemical shift anticipated in the range of 4.0-4.5 ppm. Protons on the carbon adjacent to the α-carbon (β-protons) would resonate further upfield, typically between 2.0 and 2.5 ppm, a region characteristic for protons adjacent to a carbonyl group. ucalgary.ca The remaining methylene (B1212753) protons of the octanoyl chain would produce a series of overlapping multiplets in the 1.2-1.8 ppm range, while the terminal methyl group would appear as a triplet around 0.9 ppm.

The ¹³C NMR spectrum provides complementary information. The carbonyl carbons of the anhydride group are highly deshielded and would appear significantly downfield, generally in the 160-180 ppm region. ucalgary.ca The α-carbon, bonded to the chlorine atom, would also be shifted downfield compared to a standard alkane carbon, with an expected resonance between 50 and 65 ppm. The other carbons of the alkyl chain would appear in the typical aliphatic region of 14-40 ppm.

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

|---|---|---|

| -C(O)O(O)C- | - | 160-180 |

| -CHCl- | 4.0 - 4.5 | 50 - 65 |

| -CH₂-CHCl- | 2.0 - 2.5 | 30 - 40 |

| -(CH₂)₄- | 1.2 - 1.8 | 22 - 32 |

| -CH₃ | ~0.9 | ~14 |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups present in this compound. The most diagnostic feature in the IR spectrum of an acid anhydride is the presence of two distinct carbonyl (C=O) stretching bands. spectroscopyonline.comuobabylon.edu.iq This arises from the symmetric and asymmetric stretching modes of the two carbonyl groups coupled through the central oxygen atom. uobabylon.edu.iq For a non-cyclic, saturated anhydride like this compound, these two strong absorption bands are expected to appear around 1830-1800 cm⁻¹ (asymmetric stretch) and 1775-1740 cm⁻¹ (symmetric stretch). uobabylon.edu.iqlibretexts.org

Another key feature is the C-O stretching vibration of the anhydride linkage, which typically appears as a strong, broad band in the 1300-1000 cm⁻¹ region. The C-Cl stretch would likely be observed in the fingerprint region, typically between 800 and 600 cm⁻¹. The aliphatic C-H stretching vibrations from the octanoyl chain will be present in their usual region, just below 3000 cm⁻¹. Raman spectroscopy provides complementary information, particularly for the more symmetric vibrations.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium-Strong |

| C=O Stretch (Asymmetric) | 1830 - 1800 | Strong |

| C=O Stretch (Symmetric) | 1775 - 1740 | Strong |

| C-O Stretch (Anhydride) | 1300 - 1000 | Strong |

| C-Cl Stretch | 800 - 600 | Medium-Weak |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of this compound and for gaining structural information through analysis of its fragmentation patterns. The molecular ion peak (M⁺) for the symmetric anhydride (C₁₆H₂₈Cl₂O₃) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. A key diagnostic feature will be the isotopic pattern of the molecular ion peak due to the presence of two chlorine atoms. The natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%) will result in a characteristic M, M+2, and M+4 peak cluster with a relative intensity ratio of approximately 9:6:1.

The primary fragmentation pathway for aliphatic acid anhydrides is typically cleavage of the C-O bond to form a stable acylium ion (R-CO⁺). libretexts.orgchemguide.co.uk For this compound, this would result in a prominent peak corresponding to the 2-chlorooctanoyl cation. This fragment would also exhibit the characteristic M' and M'+2 isotopic pattern for a single chlorine atom (approx. 3:1 ratio). iaea.org Further fragmentation could involve the loss of the chlorine atom or cleavage along the alkyl chain.

| Fragment Ion | Proposed Structure | Expected m/z | Notes |

|---|---|---|---|

| [M]⁺ | [C₁₆H₂₈Cl₂O₃]⁺ | 338/340/342 | Molecular ion with characteristic Cl₂ isotopic pattern. |

| [M - C₈H₁₄ClO₂]⁺ | [C₈H₁₄ClO]⁺ | 161/163 | Acylium ion; expected to be a major peak with Cl₁ isotopic pattern. |

| [C₇H₁₄Cl]⁺ | [C₇H₁₄Cl]⁺ | 133/135 | Loss of CO from the acylium ion. |

Chromatographic Techniques for Purity and Separation (e.g., HPLC, GC)

Chromatographic methods are essential for assessing the purity of this compound and for separating it from starting materials, byproducts, or its derivatives.

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds like this compound. nih.gov When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC can provide quantitative purity assessment and peak identification. Derivatization may sometimes be employed to improve chromatographic behavior, though it is often unnecessary for anhydrides themselves. gcms.czlu.se The choice of a suitable capillary column, typically with a nonpolar or medium-polarity stationary phase, is critical for achieving good resolution.

High-Performance Liquid Chromatography (HPLC) is another powerful tool, particularly for less volatile derivatives or for monitoring reaction progress. nih.gov Reversed-phase HPLC (RP-HPLC) using a C18 column is a common approach. researchgate.netpensoft.netpensoft.net Since aliphatic anhydrides lack a strong UV chromophore, detection can be challenging. A UV detector set to a low wavelength (~210-220 nm) might be used, or alternatively, derivatization with a UV-active agent could be employed for more sensitive detection. google.com HPLC is also invaluable for the purification of derivatives on a preparative scale.

X-ray Crystallography for Solid-State Structure Determination

Should this compound or one of its derivatives be obtained as a suitable single crystal, X-ray crystallography offers the ultimate method for determining its precise three-dimensional molecular structure in the solid state. libretexts.orgwikipedia.org This technique provides definitive information on bond lengths, bond angles, and the conformation of the molecule. wikipedia.org

Computational and Theoretical Investigations of 2 Chlorooctanoic Anhydride

Quantum Chemical Calculations on Electronic Structure and Reactivity

No specific data is available.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

No specific data is available.

Reaction Pathway and Transition State Modeling

No specific data is available.

Predictive Modeling of Spectroscopic Properties

No specific data is available.

Integration into Polymer Chemistry Research

Copolymerization Strategies with 2-Chlorooctanoic Anhydride (B1165640) Derivatives

Direct polymerization of 2-chlorooctanoic anhydride is not a primary route for polymer synthesis. Instead, it is more feasible to first convert its precursor, 2-chlorooctanoic acid, into a polymerizable monomer. This derivative can then be copolymerized with other vinyl monomers to introduce the 2-chlorooctanoyl moiety as a pendant group along the polymer backbone.

A common strategy involves the esterification of 2-chlorooctanoic acid with a hydroxyl-containing monomer, such as 2-hydroxyethyl methacrylate (B99206) (HEMA), or a vinyl alcohol precursor. The resulting monomer, possessing a polymerizable double bond, can then undergo copolymerization through various mechanisms, most commonly free-radical polymerization.

Key Copolymerization Approaches:

Free-Radical Copolymerization: A monomer derived from 2-chlorooctanoic acid can be mixed with conventional monomers like styrene, methyl methacrylate (MMA), or butyl acrylate (B77674) (BA). The resulting statistical copolymer will have a random distribution of 2-chlorooctanoyl side chains. The ratio of the comonomers can be adjusted to control the density of the functional group and thus tailor the final properties of the material.

Controlled Radical Polymerization (CRP): Techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization can be employed to synthesize well-defined block copolymers. rsc.org A block containing the 2-chlorooctanoyl functionality could be grown from or added to another polymer block, leading to materials with distinct, phase-separated domains and unique properties.

| Comonomer | Polymerization Method | Resulting Copolymer | Key Properties Introduced by 2-Chlorooctanoyl Moiety |

| Methyl Methacrylate (MMA) | Free-Radical | Poly(MMA-co-2-chlorooctanoyl-ethyl methacrylate) | Increased hydrophobicity, reactive chlorine handle for post-modification. |

| Styrene | Free-Radical | Poly(styrene-co-2-chlorooctanoyl-vinyl ester) | Enhanced compatibility with certain polymer blends, site for further functionalization. |

| N-isopropylacrylamide (NIPAAm) | RAFT | Poly(NIPAAm)-block-poly(2-chlorooctanoyl-acrylate) | Combines thermo-responsiveness from PNIPAAm with the reactivity of the chloro-group. |

Synthesis of Functional Polymers Incorporating 2-Chlorooctanoyl Moieties

The introduction of 2-chlorooctanoyl moieties onto pre-existing polymers is a versatile method for modifying material properties without altering the main chain structure. This is typically achieved through post-polymerization modification techniques. tdl.org

Grafting involves the covalent attachment of the functional group onto the side of a polymer chain. arxiv.org For this compound, the most direct method is "grafting onto," where the anhydride ring is opened by a nucleophilic functional group present on the polymer backbone. coacechem.comscholarsresearchlibrary.com

Polymers containing hydroxyl (–OH) or primary/secondary amine (–NH2, –NHR) groups are ideal substrates. The reaction proceeds as follows:

With Hydroxyl Groups: The –OH group attacks one of the carbonyl carbons of the anhydride, opening the ring to form an ester bond and a free carboxylic acid group.

With Amine Groups: The –NH group attacks the anhydride to form a stable amide bond and a free carboxylic acid group.

This process effectively "grafts" a side chain onto the polymer that contains both a long alkyl chain (from the octanoyl part) and a reactive α-chloro group. The efficiency of grafting depends on factors like solvent, temperature, and the accessibility of the functional groups on the polymer backbone. researchgate.netresearchgate.net

| Polymer Backbone | Reactive Group | Grafting Reaction Product | Potential Application |

| Poly(vinyl alcohol) (PVA) | Hydroxyl (–OH) | Ester linkage | Modified films with increased hydrophobicity and reactive sites. |

| Chitosan | Amine (–NH2), Hydroxyl (–OH) | Amide and/or Ester linkages | Functionalized biomaterials for drug delivery or antimicrobial surfaces. inrs.ca |

| Poly(ethylene imine) (PEI) | Amine (–NH2) | Amide linkage | Modified polycations for gene delivery with enhanced membrane interaction. |

| Cellulose | Hydroxyl (–OH) | Ester linkage | Surface-modified natural fibers with altered surface energy and reactivity. inrs.ca |

End-capping is a technique used to modify the terminal groups of polymer chains, often to improve stability or introduce a specific functionality. rsc.orguliege.be Cyclic anhydrides are effective for capping polymers that have nucleophilic end groups, such as the hydroxyl groups common in polyesters synthesized by ring-opening polymerization. google.comgoogle.comrsc.org

In this process, this compound would be introduced at the end of the polymerization reaction. The terminal hydroxyl group of the polymer chain attacks the anhydride, resulting in a polymer chain that is "capped" with a 2-chlorooctanoyl group. This reaction simultaneously converts the terminal hydroxyl into a carboxylic acid group. google.com This strategy is particularly useful for:

Improving Thermal Stability: Capping terminal hydroxyl groups can prevent "unzipping" or depolymerization reactions that are often initiated at chain ends, thereby enhancing the thermal stability of polymers like poly(propylene carbonate). rsc.orgrsc.org

Introducing Functionality: The end-capping process introduces two key features at the chain end: the hydrophobic octanoyl chain and the reactive α-chloro group, which can be used for subsequent bioconjugation or surface immobilization reactions.

| Polymer Type | Initiating End Group | Resulting End-Capped Polymer | Benefit of End-Capping |

| Poly(caprolactone) (PCL) | Hydroxyl (–OH) | PCL with terminal 2-chlorooctanoate and carboxylic acid | Improved thermal stability, provides a reactive site for further modification. |

| Poly(ethylene glycol) (PEG) | Hydroxyl (–OH) | PEG with terminal 2-chlorooctanoate and carboxylic acid | Creates a heterobifunctional polymer for conjugation applications. |

| Polylactide (PLA) | Hydroxyl (–OH) | PLA with terminal 2-chlorooctanoate and carboxylic acid | Prevents "back-biting" degradation and adds a reactive handle. google.com |

Development of pH-Responsive Polymeric Systems

The incorporation of 2-chlorooctanoyl moieties via the anhydride provides a direct route to pH-responsive polymers. nih.govnih.govfrontiersin.org The key to this behavior is the carboxylic acid (–COOH) group that is generated whenever the anhydride ring is opened by a nucleophile (such as an –OH or –NH2 group on a polymer, or even water).

Polymers decorated with carboxylic acid groups exhibit pH-sensitive solubility and conformational changes. mdpi.com

At Low pH (acidic conditions): The carboxylic acid groups are protonated (–COOH) and uncharged. This often leads to the polymer being more hydrophobic, causing it to collapse or aggregate in aqueous solutions.

At High pH (basic conditions): The carboxylic acid groups are deprotonated to form carboxylate anions (–COO⁻). The resulting electrostatic repulsion between the charged groups causes the polymer chains to uncoil and expand, leading to increased solubility or swelling of the polymer network. mdpi.com

This transition can be exploited to design "smart" materials that release a payload or change their surface properties in response to a specific pH trigger, such as the transition from the acidic environment of the stomach to the more neutral pH of the intestine. nih.gov The presence of the octanoyl chain further influences the hydrophobic/hydrophilic balance, allowing for fine-tuning of the pH at which this transition occurs. mdpi.com

Applications in Advanced Materials Science

A primary advantage of incorporating 2-chlorooctanoyl moieties into polymers is the introduction of a versatile reactive "handle"—the α-chloro group. This group is susceptible to nucleophilic substitution reactions, allowing a polymer that has been modified once with the anhydride to become a platform for a wide array of subsequent chemical transformations. dokumen.pubresearchgate.net This opens the door to creating highly specialized and multifunctional materials.

Examples of Secondary Modifications:

Azide (B81097) Substitution: The chlorine can be replaced by an azide group (–N3). This modified polymer can then undergo highly efficient "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach molecules like fluorescent dyes, targeting ligands, or drugs. tdl.org

Amination: Reaction with various primary or secondary amines can replace the chlorine to introduce new side chains with different functionalities (e.g., cationic groups, hydrogen-bonding sites).

Thiolation: The chlorine can be substituted with a thiol group (–SH), which is itself reactive and can participate in disulfide bonding (creating cross-links) or thiol-ene "click" reactions.

This two-step modification strategy—first grafting with the anhydride, then substitution at the chloro position—provides a powerful and modular approach to advanced material design.

| Reaction at Chloro- site | Reagent | New Functional Group | Resulting Polymer Capability |

| Nucleophilic Substitution | Sodium Azide (NaN3) | Azide (–N3) | Platform for "click" chemistry conjugations. |

| Amination | Ethylenediamine | Primary Amine (–NH2) | Increased hydrophilicity, potential for further derivatization. |

| Ether Formation | Sodium Ethoxide | Ether (–OEt) | Alters solubility and thermal properties. |

| Thiolation | Sodium Hydrosulfide (NaSH) | Thiol (–SH) | Enables redox-responsive cross-linking or surface attachment. |

Synthesis of Novel Polymeric Architectures

The integration of this compound into polymer chemistry opens avenues for the creation of novel polymeric architectures with tailored functionalities. The presence of a reactive chlorine atom on the monomer unit provides a versatile handle for post-polymerization modification, allowing for the introduction of various functional groups and the construction of complex polymer structures. Research in this area primarily explores its role in the formation of functional polyesters and polyanhydrides through various polymerization techniques.

The chlorine substituent on the octanoic acid backbone makes this compound a candidate for synthesizing polymers with unique thermal and mechanical properties, as well as offering sites for subsequent chemical transformations. These transformations can be used to attach bioactive molecules, other polymer chains, or functional moieties to tailor the final properties of the material for specific applications.

Functional Polyesters via Ring-Opening Polymerization (ROP)

While this compound itself is not a cyclic monomer for direct ring-opening polymerization (ROP), it serves as a crucial precursor for the synthesis of functionalized lactones. For instance, 2-Chlorooctanoic acid can be converted to a corresponding functionalized ε-caprolactone derivative. The subsequent ROP of this chlorinated lactone, often in copolymerization with other lactones like ε-caprolactone, yields functional polyesters.

The chlorine atoms along the polyester (B1180765) backbone act as initiation sites for Atom Transfer Radical Polymerization (ATRP), enabling the synthesis of graft copolymers. This "grafting from" approach allows for the creation of well-defined brush-like architectures where side chains of a different polymer are grown from the polyester backbone.

Table 1: Synthesis of Graft Copolymers from this compound-derived Monomers

| Backbone Polymer | Grafted Polymer | Initiation Method | Resulting Architecture | Potential Properties |

| Poly(ε-caprolactone-co-α-chloro-ε-caprolactone) | Poly(methyl methacrylate) | ATRP | Polyester-graft-PMMA | Enhanced thermal stability, tunable hydrophobicity |

| Poly(ε-caprolactone-co-α-chloro-ε-caprolactone) | Polystyrene | ATRP | Polyester-graft-Polystyrene | Modified mechanical properties, altered refractive index |

| Poly(ε-caprolactone-co-α-chloro-ε-caprolactone) | Poly(N-isopropylacrylamide) | ATRP | Polyester-graft-PNIPAM | Thermo-responsive behavior, potential for smart materials |

This table illustrates potential graft copolymers synthesized from polyesters derived from 2-chlorooctanoic acid. The data is based on analogous polymer synthesis strategies.

Functional Polyanhydrides through Polycondensation

This compound can be directly employed as a monomer in polycondensation reactions to synthesize functional polyanhydrides. Polyanhydrides are a class of biodegradable polymers known for their application in controlled drug delivery systems. The incorporation of this compound into a polyanhydride backbone introduces a reactive site for further functionalization.

The synthesis can be achieved through melt condensation or solution polymerization of a dicarboxylic acid monomer formed in situ from the anhydride. Often, it is copolymerized with other dicarboxylic acids, such as sebacic acid, to tailor the degradation rate and mechanical properties of the resulting polymer. The presence of the chlorine atom can influence the polymer's crystallinity and hydrophobicity, thereby affecting its degradation kinetics.

Table 2: Potential Polyanhydride Copolymers Synthesized with this compound

| Comonomer | Polymerization Method | Resulting Polymer | Potential Characteristics |

| Sebacic acid | Melt Condensation | Poly(sebacic anhydride-co-2-chlorooctanoic anhydride) | Modified degradation rate, sites for drug conjugation |

| Adipic acid | Solution Polymerization | Poly(adipic anhydride-co-2-chlorooctanoic anhydride) | Increased hydrophobicity, potential for altered mechanical strength |

| Terephthalic acid | Interfacial Polymerization | Poly(terephthalic anhydride-co-2-chlorooctanoic anhydride) | Enhanced thermal stability, rigid backbone structure |

This table presents hypothetical polyanhydride copolymers that could be synthesized using this compound, based on established polyanhydride chemistry.

The chlorine atom on the resulting polyanhydride can be substituted with various nucleophiles to attach drugs, targeting ligands, or imaging agents. This post-polymerization modification is a powerful tool for creating sophisticated drug delivery vehicles or functional biomaterials. For example, nucleophilic substitution of the chlorine with an amine-containing molecule can introduce pendant amine groups, which can alter the polymer's solubility and interaction with biological systems.

Future Research Directions and Emerging Perspectives

Exploration of Unconventional Synthetic Routes

The traditional synthesis of an acid anhydride (B1165640) involves the dehydration of the corresponding carboxylic acid, in this case, 2-chlorooctanoic acid. Future research will likely focus on more direct and efficient methods that avoid harsh dehydrating agents.

One promising avenue is the palladium-catalyzed C-H carbonylation of aliphatic acids. nih.gov This method allows for the direct synthesis of cyclic anhydrides from simpler precursors. nih.gov Adapting such a strategy could provide a novel entry to 2-chlorooctanoic anhydride or its derivatives. Another unconventional approach involves using aromatic carboxylic anhydrides, such as 3-pyridinecarboxylic anhydride (3-PCA), as coupling reagents to generate mixed anhydrides in situ, which can then be used for various transformations. tcichemicals.comclockss.org

Table 1: Potential Unconventional Synthetic Routes for this compound

| Synthetic Method | Potential Advantage | Key Challenge |

| C-H Carbonylation | High atom economy, use of simple starting materials. nih.gov | Requires development of specific catalysts and conditions for the 2-chloro-substituted substrate. |

| Mixed-Anhydride Formation | Mild reaction conditions, avoids strong dehydrating agents. clockss.org | The process is often used for kinetic resolution rather than bulk synthesis. clockss.org |

| Phosgene-based Flow Synthesis | Can be adapted for continuous production from chloroform. acs.org | Involves highly toxic intermediates like phosgene, requiring specialized equipment. acs.org |

Discovery of Novel Reactivity Patterns and Catalytic Transformations

The reactivity of this compound is largely unexplored but can be inferred from related compounds. The presence of a chlorine atom at the alpha position and a chiral center suggests rich potential for novel reactivity.

Future work could focus on asymmetric transformations using chiral catalysts. For instance, chiral N-heterocyclic carbenes (NHCs) are powerful catalysts for a variety of asymmetric reactions involving acyl azolium intermediates, which could be generated from this compound. rsc.org Similarly, the desymmetrization of related cyclic anhydrides using chiral catalysts to create multiple stereocenters in a single step is a well-established field that could be adapted. acs.orgnih.gov This could involve reactions like enantioselective alcoholysis or aminolysis, potentially catalyzed by chiral thiourea (B124793) derivatives or bifunctional imidazoles. acs.orgnih.gov

The development of new catalytic systems for the kinetic resolution of racemic secondary alcohols using anhydrides and chiral acyl-transfer catalysts is an active area of research. clockss.org Applying this to this compound could lead to efficient methods for producing chiral esters.

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of chemical synthesis into continuous flow and automated platforms offers significant advantages in terms of safety, reproducibility, and scalability. nih.govacs.org Given that anhydrides can be highly reactive, flow chemistry provides a means to safely handle transient or unstable intermediates. acs.org

Future research could develop a continuous flow process for the synthesis of this compound itself, potentially from 2-chlorooctanoic acid. osti.gov This could be followed by in-line reactions, such as aminolysis or esterification, to produce derivatives without isolating the reactive anhydride. acs.orgnih.gov

Automated synthesis platforms, often referred to as "chemputers," allow for high-throughput screening of reaction conditions and catalysts. nih.govbristol.ac.ukchemspeed.com Such platforms could be employed to rapidly optimize the synthesis and subsequent reactions of this compound, accelerating the discovery of its potential applications. bruker.comchemistryviews.org These systems can handle air- and moisture-sensitive reagents, which is crucial for working with reactive anhydrides. bristol.ac.uk

Synergistic Research with Computational Chemistry for Rational Design

Computational chemistry is an increasingly powerful tool for predicting reaction outcomes and designing new catalysts and reagents. researchgate.net For this compound, computational studies could provide significant insights into its reactivity and guide experimental work.

Density functional theory (DFT) calculations can be used to model reaction mechanisms and transition states, helping to understand and predict stereoselectivity. nih.gov For example, computational screening of Lewis acid catalysts has been used to optimize the ene reaction involving maleic anhydride. acs.org A similar approach could identify optimal catalysts for transformations involving this compound.

Furthermore, computational methods can aid in the rational design of novel catalysts for specific reactions, such as the asymmetric acylation of alcohols. nih.govresearchgate.netacs.org By modeling the interactions between the anhydride, substrate, and a chiral catalyst, researchers can design catalysts with enhanced activity and selectivity, reducing the need for extensive experimental screening.

Advanced Applications in Targeted Synthesis and Functional Materials

While specific applications for this compound have not been reported, its structure suggests several potential uses in targeted synthesis and materials science.

Targeted Synthesis: As a chiral acylating agent, it could be a valuable building block in the synthesis of complex molecules, such as pharmaceuticals and natural products. icjs.usrsc.org The anhydride can be used to introduce the 2-chlorooctanoyl group, which could then be further functionalized. For example, the chlorine atom can be displaced by various nucleophiles to introduce different functional groups. researchgate.net Its use in reactions with 1,3-azadienes could lead to the synthesis of highly functionalized piperidines, which are common motifs in pharmacologically active compounds. nih.govrsc.org

Functional Materials: Carboxylic anhydrides are widely used in polymer chemistry. longdom.org They are precursors for polyesters and polyamides. This compound could be used as a monomer or cross-linking agent to create functional polymers. researchgate.net The presence of the chloro- and alkyl- side chains could impart specific properties, such as hydrophobicity or sites for post-polymerization modification. For instance, ring-opening alternating copolymerization of anhydrides with epoxides is a versatile method for producing functionalized polyesters. rsc.org Carboxylic anhydride linkers are also used in the construction of covalent organic frameworks (COFs), which are materials with applications in gas separation and catalysis. chemscene.com

Table 2: Potential Applications of this compound

| Application Area | Potential Use | Rationale |

| Pharmaceutical Synthesis | Chiral building block | Introduction of a functionalized acyl group for complex molecule synthesis. rsc.orgnih.govrsc.org |

| Polymer Chemistry | Monomer for functional polyesters | The chloro- and octyl- groups can tune polymer properties and allow for further functionalization. researchgate.netrsc.org |

| Materials Science | Linker for Covalent Organic Frameworks (COFs) | Creation of stable, porous materials with tailored surface chemistry for catalysis or separation. chemscene.com |

| Agrochemicals | Intermediate for active ingredients | The α-chloro acid moiety is a feature in some herbicides and other agrochemicals. |

Q & A

Q. Methodology :

- Chlorination of Octanoic Anhydride : React octanoic anhydride with chlorinating agents (e.g., SOCl₂ or PCl₅) under controlled conditions. Monitor reaction progress via FTIR for carbonyl and C-Cl bond formation .

- Purification : Use recrystallization in solvents like tert-amyl alcohol or methyl acetate, leveraging temperature-dependent solubility (283–328 K) to isolate high-purity crystals .

- Catalytic Acetylation : Acetic anhydride can act as a catalyst for acylation, similar to peptide synthesis protocols where anhydrides cap intermediates after coupling steps .

Basic Solubility: How do researchers determine optimal solvents for recrystallizing this compound?

Q. Methodology :

- Static Solubility Analysis : Measure solubility in solvents (e.g., acetonitrile, cyclohexane) across 283–328 K. Use the modified Apelblat equation to correlate temperature and solubility, ensuring accurate predictions for crystallization efficiency .

- Thermodynamic Modeling : Calculate dissolution enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) via van’t Hoff plots to identify solvents with favorable exothermic dissolution properties .

Advanced Reaction Mechanisms: How does steric and electronic effects influence this compound’s reactivity in Diels-Alder reactions?

Q. Methodology :

- Computational Analysis : Use CCSD(T)-level calculations to compare transition-state barriers and reaction-free energies for endo/exo stereoisomers. Chlorine’s electron-withdrawing effect may destabilize intermediates, favoring thermodynamically stable exo products despite kinetic preferences .

- Experimental Validation : Quantify rate constants (k) via NMR or HPLC to resolve stereoselectivity contradictions. Retro-Diels-Alder pathways may dominate if adducts are unstable .

Advanced Copolymerization: How does this compound’s reactivity ratio affect copolymer sequence distribution?

Q. Methodology :

- Penultimate Model Analysis : Use ¹³C NMR to analyze triad sequences in copolymers (e.g., with styrene). Nonlinear least-squares fitting of composition data reveals if chlorine alters monomer affinity in chain propagation .

- Kinetic Studies : Compare terminal vs. penultimate effects by synthesizing copolymers across a range of comonomer ratios. Chlorine’s steric bulk may reduce alternation tendencies observed in maleic anhydride systems .

Advanced Material Modification: How can this compound be grafted onto polymers for functional materials?

Q. Methodology :

- Melt Grafting : React with polyolefins (e.g., polypropylene) at 80–100°C under inert gas. Use FTIR to confirm grafting via C=O and C-Cl peaks .

- Efficiency Quantification : Apply acid-base titration (e.g., NaOH/KOH back-titration) to measure residual anhydride and calculate grafting ratios. Error analysis via control experiments ensures accuracy .

- Applications : Modified polymers can adsorb cations (e.g., Ca²⁺) in environmental remediation, achieving capacities up to 178 mg/g under optimized conditions .

Contradictory Data Resolution: How to address discrepancies in reported reaction rates or product yields?

Q. Methodology :

- Control Experiments : Replicate conditions with standardized reagents and equipment (e.g., inert atmosphere, calibrated thermocouples) .

- Computational Validation : Compare experimental kinetics with density functional theory (DFT) simulations to identify overlooked variables (e.g., solvent polarity, humidity) .

Safety and Storage: What protocols mitigate risks when handling this compound?

Q. Methodology :

- PPE Requirements : Use fluoroprene gloves (0.7 mm thickness, >480 min resistance) and NIOSH-certified respirators with ABEK filters to prevent inhalation .

- Storage : Store in sealed, inert-gas-purged containers in dry, ventilated areas. Avoid incompatible materials (e.g., bases, oxidizing agents) .

Retro-Synthetic Design: How to plan a scalable synthesis route for this compound?

Q. Methodology :

- Functional Group Analysis : Use IUPAC nomenclature to identify precursors (e.g., 2-chlorooctanoic acid) and anhydride-forming agents (e.g., DCC) .

- Green Chemistry Metrics : Optimize atom economy by selecting chlorination agents with minimal byproducts (e.g., SOCl₂ over PCl₅ due to gaseous SO₂ release) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.